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Cat. No.: B606390 Get Quote

An In-depth Technical Guide on the Core Properties, Applications, and Experimental Protocols

of Bromo-PEG3-Acid.

Introduction
Bromo-PEG3-Acid is a heterobifunctional linker molecule widely utilized in the fields of

bioconjugation, drug delivery, and proteomics.[1][2][3] Its structure comprises a bromo group at

one end, a terminal carboxylic acid at the other, and a hydrophilic three-unit polyethylene glycol

(PEG) spacer.[1][2][3] This unique combination of functional groups and the PEG chain imparts

desirable properties, making it a versatile tool for covalently linking molecules of interest, such

as proteins, peptides, or small molecule drugs, to other entities.[4][5] The hydrophilic PEG

spacer enhances the aqueous solubility of the resulting conjugates, which is particularly

beneficial for biological applications.[1][2][3]

This technical guide provides a comprehensive overview of Bromo-PEG3-Acid, including its

physicochemical properties, detailed experimental protocols for its use in key applications like

PROTAC and Antibody-Drug Conjugate (ADC) synthesis, and methods for the characterization

of the final bioconjugates.
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Bromo-PEG3-Acid is commercially available from various suppliers. The following table

summarizes its key physicochemical properties.

Property Value References

Chemical Formula C9H17BrO5 [6]

Molecular Weight 285.13 g/mol [2][5][6]

CAS Number 782475-35-8 [6][7]

Appearance White to off-white solid or oil

Purity ≥95% to >98% [2][5][6]

Solubility
Soluble in water, DMSO, DMF,

and other organic solvents.
[7]

Reaction Mechanisms
The utility of Bromo-PEG3-Acid as a linker stems from the distinct reactivity of its two terminal

functional groups.

The bromo group serves as an excellent leaving group for nucleophilic substitution reactions.[1]

[2][3] It readily reacts with strong nucleophiles such as thiols (from cysteine residues in

proteins) to form stable thioether bonds.[5]

The terminal carboxylic acid can be activated to react with primary amines (from lysine

residues or the N-terminus of proteins) to form stable amide bonds.[1][2][3] This reaction is

typically facilitated by the use of carbodiimide coupling agents like 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or

sulfo-NHS.

Applications in Drug Development
The bifunctional nature of Bromo-PEG3-Acid makes it a valuable linker in the development of

targeted therapeutics, most notably in the synthesis of Proteolysis Targeting Chimeras

(PROTACs) and Antibody-Drug Conjugates (ADCs).
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PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin

ligase, leading to the ubiquitination and subsequent degradation of the target protein by the

proteasome. The linker plays a crucial role in the efficacy of a PROTAC by dictating the spatial

orientation of the target protein and the E3 ligase. PEG linkers, including Bromo-PEG3-Acid,

are frequently employed in PROTAC design to enhance solubility and cell permeability.

The synthesis of a PROTAC using Bromo-PEG3-Acid typically involves a sequential, two-step

process where the bromo and carboxylic acid functionalities are reacted with the target protein

ligand and the E3 ligase ligand, respectively.

Antibody-Drug Conjugate (ADC) Synthesis
ADCs are targeted cancer therapies that utilize a monoclonal antibody to deliver a potent

cytotoxic drug specifically to tumor cells. The linker in an ADC is critical for the stability of the

conjugate in circulation and the efficient release of the payload at the target site. The

hydrophilic nature of the PEG spacer in Bromo-PEG3-Acid can improve the pharmacokinetic

properties of the resulting ADC.

In ADC synthesis, Bromo-PEG3-Acid can be used to connect the antibody to the drug

molecule. For instance, the carboxylic acid can be conjugated to an amine-containing drug,

and the bromo group can then be reacted with a thiol group on the antibody, which can be

generated by the reduction of interchain disulfide bonds.

Experimental Protocols
The following are detailed methodologies for key experiments involving Bromo-PEG3-Acid.

Protocol 1: EDC/NHS Coupling of Bromo-PEG3-Acid to a
Primary Amine
This protocol describes the activation of the carboxylic acid group of Bromo-PEG3-Acid and

its subsequent reaction with an amine-containing molecule.

Materials:
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Bromo-PEG3-Acid

Amine-containing molecule

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS) or Sulfo-NHS

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

Desalting column

Procedure:

Activation of Carboxylic Acid:

Dissolve Bromo-PEG3-Acid in Activation Buffer.

Add EDC and NHS (or Sulfo-NHS) to the solution. A 2-5 fold molar excess of EDC and

NHS over Bromo-PEG3-Acid is typically used.

Incubate the reaction for 15-30 minutes at room temperature.

Coupling to Amine:

Immediately add the amine-containing molecule, dissolved in Coupling Buffer, to the

activated Bromo-PEG3-Acid solution.

Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with

gentle stirring.

Quenching the Reaction:
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Add the Quenching Solution to a final concentration of 20-50 mM to quench any unreacted

NHS-esters.

Incubate for 15-30 minutes at room temperature.

Purification:

Purify the conjugate using a desalting column to remove excess reagents and byproducts.

Protocol 2: Nucleophilic Substitution of Bromo-PEG3-
Acid with a Thiol
This protocol details the reaction of the bromo group of a Bromo-PEG3-Acid conjugate with a

thiol-containing molecule.

Materials:

Bromo-PEG3-Acid conjugate (from Protocol 1)

Thiol-containing molecule (e.g., a protein with reduced cysteines)

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-8.0, degassed

Reducing agent (e.g., TCEP), if necessary

Quenching reagent (e.g., N-ethylmaleimide or L-cysteine)

Purification column (e.g., size-exclusion chromatography)

Procedure:

Preparation of Thiol-Containing Molecule:

If the thiol groups are in the form of disulfide bonds, reduce them using a suitable reducing

agent like TCEP.

Remove the reducing agent prior to the conjugation reaction.

Conjugation Reaction:
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Dissolve the Bromo-PEG3-Acid conjugate and the thiol-containing molecule in the

degassed Reaction Buffer. A 5-20 fold molar excess of the bromo-PEG3-conjugate is often

used.

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C under an inert

atmosphere (e.g., nitrogen or argon).

Quenching the Reaction:

Add a quenching reagent to cap any unreacted thiol groups.

Incubate for 30 minutes at room temperature.

Purification:

Purify the final conjugate using an appropriate chromatography method, such as size-

exclusion chromatography, to remove unreacted components.

Characterization of Bioconjugates
Thorough characterization of the final bioconjugate is essential to confirm successful synthesis

and to determine key properties.

PROTAC Characterization
Mass Spectrometry (MS): Native mass spectrometry can be used to confirm the formation of

the ternary complex (Target Protein-PROTAC-E3 Ligase).[8][9] LC-MS/MS is used to verify

the molecular weight of the synthesized PROTAC.[10]

Western Blot: This technique is used to quantify the degradation of the target protein in cells

treated with the PROTAC.

ADC Characterization
Hydrophobic Interaction Chromatography (HIC-HPLC): HIC is a powerful technique for

determining the drug-to-antibody ratio (DAR) and assessing the heterogeneity of the ADC

preparation.[1][3][4][11][12]
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Mass Spectrometry (MS): Native MS can be used to determine the molecular weight of the

ADC and confirm the DAR.

Visualizations
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Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow: PROTAC Synthesis and
Evaluation
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Caption: Workflow for PROTAC synthesis and evaluation.
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Experimental Workflow: ADC Synthesis and
Characterization
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Caption: Workflow for ADC synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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